molecular formula C32H37N4S+ B1170573 Sybr green I CAS No. 163795-75-3

Sybr green I

Cat. No. B1170573
CAS RN: 163795-75-3
M. Wt: 509.7
InChI Key: CGNLCCVKSWNSDG-UHFFFAOYSA-N
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Description

Sybr Green I is an asymmetrical cyanine dye used as a nucleic acid stain in molecular biology . It is produced by Molecular Probes Inc., now owned by Thermo Fisher Scientific . The dye binds to DNA, and the resulting DNA-dye-complex absorbs 497 nanometer blue light and emits green light . It preferentially binds to double-stranded DNA, but will stain single-stranded DNA with lower performance .


Synthesis Analysis

Sybr Green I is used in the design and optimization of qPCR experiments . It is included in many commercially available kits at undisclosed concentrations . The guide provided by Thermo Fisher Scientific is intended to help researchers design and optimize scientifically sound qPCR experiments with Applied Biosystems™ SYBRTM Green assays .


Molecular Structure Analysis

Sybr Green I consists of a N-alkylated benzothiazolium or benzoxazolium ring system, that is joined by a monomethine bridge to a pyridinium or quinolinium ring system .


Chemical Reactions Analysis

Sybr Green I is a dsDNA-binding dye that intercalates nonspecifically into dsDNA, allowing measurement of the amount of PCR product . Its fluorescence increases up to 1,000-fold upon intercalation with dsDNA .


Physical And Chemical Properties Analysis

The fluorescence properties of Sybr Green I (SG) dye and its interaction with double-stranded DNA (dsDNA) were studied using various spectroscopic techniques . It was shown that SG quenching in the free state has an intrinsic intramolecular origin . The observed >1,000-fold SG fluorescence enhancement in complex with DNA can be explained by a dampening of its intra-molecular motions .

Scientific Research Applications

  • Flow Cytometry in Marine Picoplankton Analysis : SYBR Green I binds specifically to nucleic acids and is effective for cell concentration measurements in marine samples using flow cytometry. This dye offers clear discrimination of both heterotrophic bacteria and autotrophic Prochlorococcus cells, even in oligotrophic waters, and allows for cell cycle analysis of photosynthetic prokaryotes (Marie et al., 1997).

  • Biosensing and Hydrogen Peroxide Detection : A composite reagent composed of double-stranded DNA-templated copper nanoparticles (dsDNA-CuNPs) and SYBR Green I was developed for sensitive detection of hydrogen peroxide (H2O2). This has implications for biosensing in various biological analysis fields, including glucose, cholesterol, and horseradish peroxidase detection (Chen et al., 2017).

  • Quantification of Cell Numbers : SYBR Green I is used for the accurate quantitation of cell numbers in microtitre plates by determining DNA content. Its low background fluorescence and compatibility with a wide range of equipment make it advantageous for normalizing data in enzyme-linked immunosorbent assays on whole cells (Myers, 1998).

  • Goose Cytokine Quantification : In the study of goose molecular immunology, SYBR Green real-time PCR assay was developed for rapid and accurate quantification of goose cytokines like IFNα, IFNγ, IL1β, IL6, and IL18. This method is significant for scientific research and clinical applications requiring rapid and accurate results (Zhou et al., 2015).

  • Real-Time Multiplex PCR : SYBR Green I is used in real-time PCR applications for its ability to intercalate DNA. However, it has been noted that it may show preferential binding to certain DNA fragments in multiplex PCR, which can affect the detection of multiple amplicons (Giglio et al., 2003).

  • Malaria Parasite Drug Screening : SYBR Green I-based fluorescence assay is widely used to monitor drug susceptibility of malaria parasites. It is particularly advantageous for high-throughput screening of newly developed drugs and drug combinations due to its simplicity, cost-effectiveness, and one-step procedure (Leidenberger et al., 2017).

  • Enumeration of Marine Viruses and Bacteria : SYBR Green I is effective for the rapid and accurate determination of viral and bacterial abundances in marine samples. Its low background fluorescence and lack of unspecific staining make it suitable for such applications (Noble & Fuhrman, 1998).

Mechanism of Action

Sybr Green I binds to DNA, and the resulting DNA-dye-complex absorbs 497 nanometer blue light and emits green light . The stain preferentially binds to double-stranded DNA, but will stain single-stranded DNA with lower performance .

Future Directions

Sybr Green I finds usage in several areas of biochemistry and molecular biology . It is used as a dye for the quantification of double-stranded DNA in some methods of quantitative PCR . It is also used to visualize DNA in gel electrophoresis . Higher concentrations of Sybr Green can be used to stain agarose gels in order to visualize the DNA present . In addition to labeling pure nucleic acids, Sybr Green can also be used for labeling of DNA within cells for flow cytometry and fluorescence microscopy .

properties

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLCCVKSWNSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sybr green I

CAS RN

178918-96-2
Record name 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178918-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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